

A Comprehensive Technical Guide to 3-(4-Fluorophenyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-1H-pyrazole

CAS No.: 154258-82-9

Cat. No.: B122679

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-(4-Fluorophenyl)-1H-pyrazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its potential biological activities, with a focus on its role as a core scaffold for the development of novel therapeutic agents.

Core Compound Properties

3-(4-Fluorophenyl)-1H-pyrazole is a solid organic compound. Its key chemical and physical properties are summarized in the table below, providing a foundational understanding of this molecule for experimental design and application.

Property	Value	Reference
CAS Number	154258-82-9	
Molecular Formula	C ₉ H ₇ FN ₂	
Molecular Weight	162.16 g/mol	
Melting Point	100-104 °C	
Appearance	Solid	
InChI Key	STTNBHIFTZEPSH- UHFFFAOYSA-N	
SMILES	<chem>Fc1ccc(cc1)-c2cc[nH]n2</chem>	

Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole

A common and effective method for the synthesis of **3-(4-Fluorophenyl)-1H-pyrazole** involves a two-step process starting from a substituted acetophenone and hydrazine. This process includes a Knoevenagel condensation followed by a cyclization reaction.

Experimental Protocol:

Step 1: Knoevenagel Condensation

- To a solution of 4-fluoroacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of dimethylformamide dimethyl acetal (DMF-DMA).
- Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the intermediate enaminone.

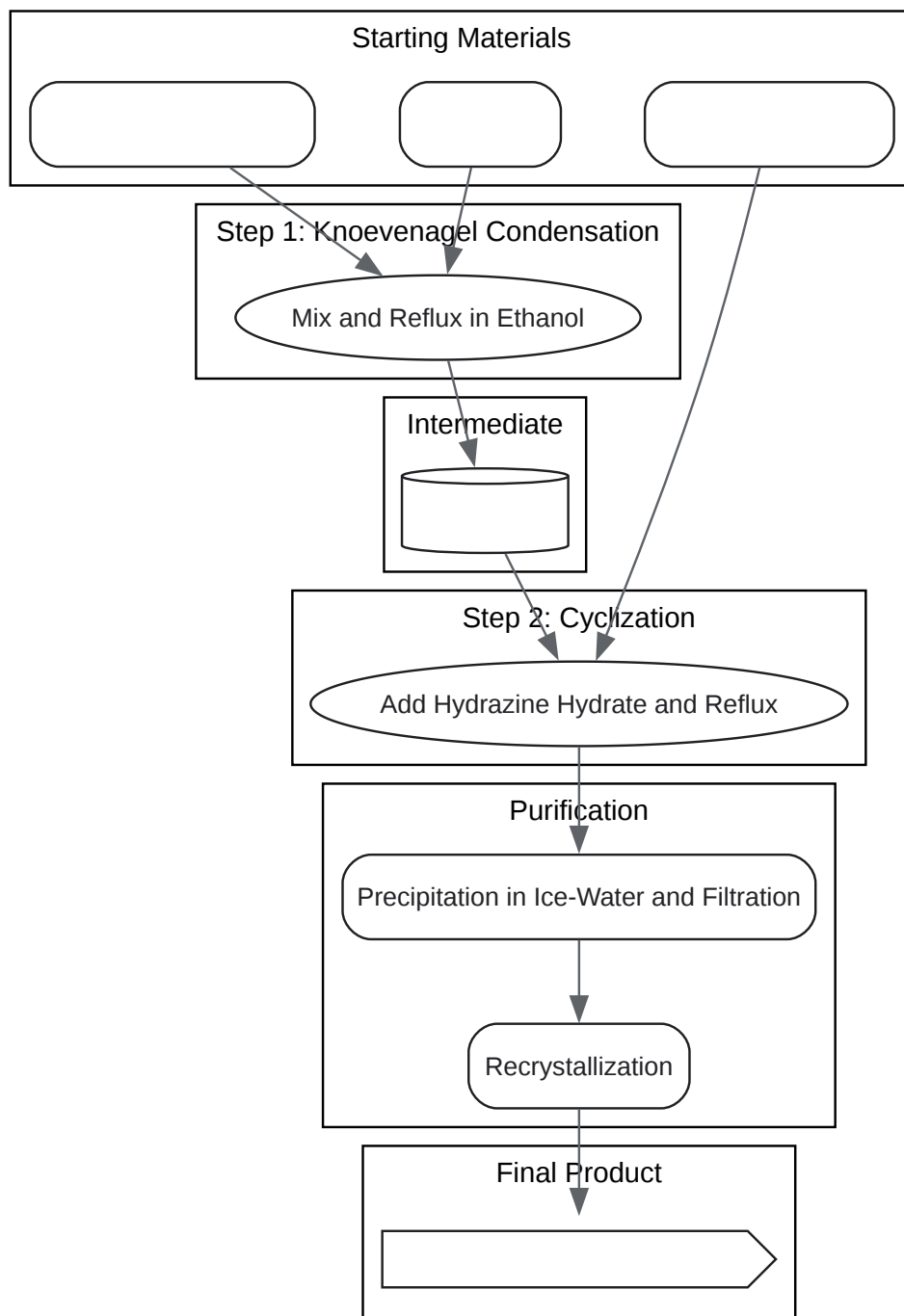
Step 2: Cyclization Reaction

- Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol or acetic acid.

- Add an equimolar amount of hydrazine hydrate to the solution.
- Heat the mixture to reflux and maintain the temperature for several hours, continuing to monitor by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- The product, **3-(4-Fluorophenyl)-1H-pyrazole**, can be isolated by pouring the reaction mixture into ice-water, followed by filtration of the resulting precipitate.
- The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final, pure compound.

Synthesis Workflow Diagram:

General Synthesis Workflow for 3-(4-Fluorophenyl)-1H-pyrazole



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Caption: General synthesis workflow for **3-(4-Fluorophenyl)-1H-pyrazole**.

Biological Activities and Potential Applications

Derivatives of **3-(4-Fluorophenyl)-1H-pyrazole** have demonstrated significant potential in drug discovery, primarily as anticancer and anti-inflammatory agents.[1] These activities are often attributed to the inhibition of key signaling pathways involved in cell proliferation and inflammation.

3.1. Anticancer Activity

Numerous studies have reported the cytotoxic effects of **3-(4-Fluorophenyl)-1H-pyrazole** derivatives against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells.[2][3][4]

General Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

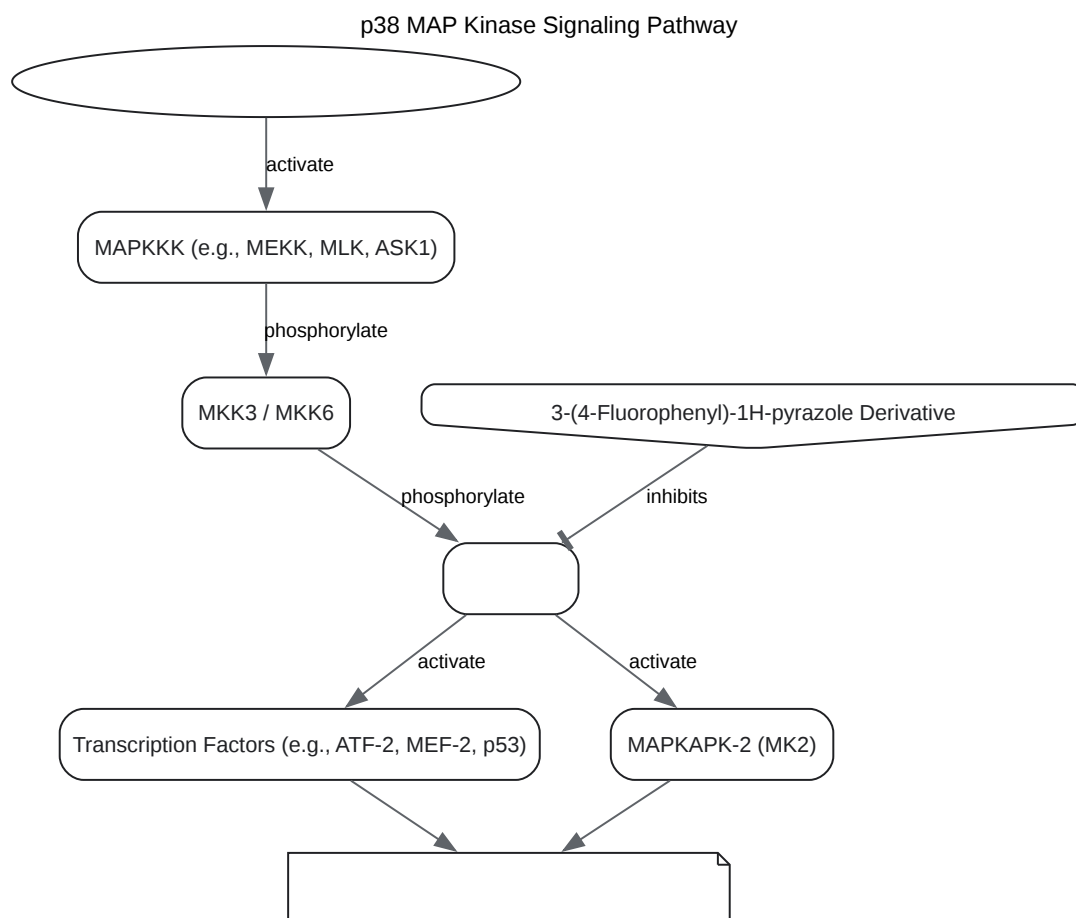
- **Cell Culture:** Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The test compounds (derivatives of **3-(4-Fluorophenyl)-1H-pyrazole**) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Assay:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- **Formazan Solubilization:** After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

3.2. Anti-inflammatory Activity and p38 MAP Kinase Inhibition

A significant mechanism underlying the anti-inflammatory and potential anticancer effects of some **3-(4-Fluorophenyl)-1H-pyrazole** derivatives is the inhibition of p38 mitogen-activated protein kinase (MAPK).[5] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses and is implicated in various cellular processes, including cell survival and apoptosis.[6]

p38 MAP Kinase Signaling Pathway Diagram:



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Caption: The p38 MAP Kinase signaling cascade and the inhibitory action of pyrazole derivatives.

Conclusion

3-(4-Fluorophenyl)-1H-pyrazole serves as a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the significant biological activities exhibited by its derivatives, particularly in the realms of oncology and inflammation, underscore its importance for further research and development. This guide provides essential technical information to aid researchers in harnessing the potential of this promising heterocyclic core for the discovery of novel therapeutic agents.

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